molecular formula C15H18BrNO3 B2510747 Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 816464-47-8

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No.: B2510747
CAS No.: 816464-47-8
M. Wt: 340.217
InChI Key: OSQAJYMKZQIYPK-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

“Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate derivatives play a significant role in the synthesis of other compounds. For instance, the compound is involved in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibit moderate to significant antibacterial activity (Khalid et al., 2016).

Biological Activities

  • Compounds derived from this compound have been evaluated for various biological activities. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and tested as inhibitors of steroid-5alpha-reductase type 1 and 2 (Picard et al., 2000).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been used to develop potential therapeutic agents. For instance, novel spiropiperidines, synthesized from this compound, showed high affinity for σ-receptors, indicating potential in neurological research (Maier & Wünsch, 2002).

Medicinal Chemistry and Drug Development

  • Its derivatives have been used in the synthesis of anti-acetylcholinesterase inhibitors, contributing to the development of drugs targeting neurodegenerative diseases (Sugimoto et al., 1992).

Organic Chemistry Applications

  • In the realm of organic chemistry, this compound derivatives have been utilized in palladium-catalyzed CH functionalization processes, showing their importance in advanced organic synthesis methods (Magano et al., 2014).

Chemical Property Investigation

  • The compound is also instrumental in generating novel chemical entities with unique properties. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized using this compound, displaying antibacterial effects (Pouramiri et al., 2017).

Future Directions

While specific future directions for “Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate” are not mentioned in the available resources, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are widely used in the production of drugs . Therefore, it is likely that research into the properties and potential applications of “this compound” will continue.

Properties

IUPAC Name

benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQAJYMKZQIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)CBr)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Diazo-acetyl)-piperidine-1-carboxylic acid benzyl ester (44 g, 0.15 mol) in EtOAc (300 mL) was cooled to 0° C. The solution was treated with 33% HBr/HOAc (75 mL, 0.42 mol) over 15 min and stirred at ambient temperature for 2 hours. The mixture was slowly treated with saturated NaHCO3 solution (300 mL) until pH was neutral or slightly basic and filtered. The solution was dried over MgSO4 and subjected to a 330 g SiO2 COMBIFLASH column (0-100% EtOAc-hexanes gradient) to afford 4-(2-bromo-acetyl)-piperidine-1-carboxylic acid benzyl ester (38.1 g, 81%): MS (ESI) m/z 341 [M+H]+.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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